

Technical Guide: Toxicological Profile of 4-Bromobenzoic Acid

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Compound of Interest		
Compound Name:	4-Bromobenzoic acid	
Cat. No.:	B042806	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for **4-Bromobenzoic acid** (CAS No. 586-76-5). The information is compiled from safety data sheets and scientific literature, focusing on quantitative data, experimental methodologies, and metabolic pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development to facilitate informed safety and risk assessments.

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C7H5BrO2	[1]
Molecular Weight	201.02 g/mol	[1]
Appearance	White to off-white crystalline solid	[1]
Melting Point	252-254 °C	[2]
Solubility	Slightly soluble in hot water; Soluble in alcohol and ether.	[1]



Toxicological Data

The toxicological profile of **4-Bromobenzoic acid** is primarily characterized by its acute oral toxicity and irritant properties. There is a notable lack of publicly available data regarding its genotoxicity, carcinogenicity, and reproductive toxicity.

Acute Toxicity

The primary quantitative measure of acute toxicity available is the median lethal dose (LD50) from an oral study in mice.

Test	Species	Route	Value	Units	Classificati on
LD50	Mouse (Mus)	Oral	1059	mg/kg	Harmful if swallowed (Acute Tox. 4)

Skin Corrosion/Irritation

4-Bromobenzoic acid is classified as a skin irritant.[3] Symptoms of skin contact may include mild irritation.[3]

Serious Eye Damage/Eye Irritation

The substance is classified as causing serious eye irritation.[3] Contact with the eyes may lead to irritation and redness.[3]

Respiratory Irritation

Inhalation of **4-Bromobenzoic acid** may cause respiratory irritation, characterized by throat irritation and a feeling of tightness in the chest.[3]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no data available in the reviewed literature or safety data sheets to assess the genotoxic, carcinogenic, or reproductive toxicity potential of **4-Bromobenzoic acid**.[4]



Experimental Protocols

While specific study reports for **4-Bromobenzoic acid** are not publicly available, the following sections describe the standard OECD guidelines that are typically followed for the toxicological endpoints identified.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

- Principle: A stepwise procedure is used with a small number of animals per step. The
 outcome of each step determines the dose for the next. The objective is to identify a dose
 that causes mortality or evident toxicity.
- Test Animals: Typically, young adult rats of a single sex (usually females) are used.
- Procedure:
 - Animals are fasted prior to dosing.
 - The test substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg).
 - A group of three animals is used for each step.
 - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
 - Depending on the outcome (number of mortalities), the test is either stopped, or another step is initiated with a higher or lower dose.
- Endpoint: The result allows for the classification of the substance into a GHS category for acute oral toxicity.[5][6]

Acute Dermal Irritation/Corrosion (OECD 404)



This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

- Principle: The substance is applied to the skin of an animal, and the resulting skin reaction is observed and scored.
- Test Animal: The albino rabbit is the preferred species.
- Procedure:
 - Approximately 24 hours before the test, the fur on the animal's back is clipped.
 - A single dose of 0.5 g of the solid test substance (moistened with a small amount of water) is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.
 - The exposure duration is 4 hours.
 - After exposure, the patch is removed, and the skin is cleaned.
 - Skin reactions (erythema and edema) are observed and scored at 1, 24, 48, and 72 hours after patch removal.
- Endpoint: The mean scores for erythema and edema are used to classify the substance's skin irritation potential.[7][8]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

- Principle: The test substance is applied to one eye of an animal, with the other eye serving as a control. The effects on the cornea, iris, and conjunctiva are observed and scored.
- Test Animal: Healthy, young adult albino rabbits are used.
- Procedure:



- A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye.
- The eyelids are held together for about one second.
- The eyes are examined at 1, 24, 48, and 72 hours after application.
- Reactions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored according to a standardized scale.
- Endpoint: The scores are used to classify the eye irritation potential of the substance.[9][10]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test is used to detect gene mutations.

- Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.
- Procedure:
 - Several strains of bacteria are exposed to the test substance at various concentrations,
 with and without a metabolic activation system (S9 mix).
 - The bacteria are plated on a minimal agar medium lacking the required amino acid.
 - After incubation, the number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted.
- Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[11][12]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.



- Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are analyzed for chromosomal damage.
- Cell Lines: Established cell lines (e.g., Chinese Hamster Ovary CHO cells) or primary cell cultures can be used.

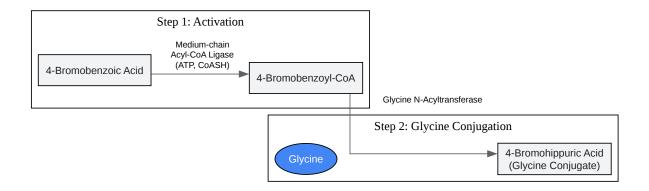
Procedure:

- Cell cultures are treated with the test substance at several concentrations, with and without metabolic activation (S9 mix).
- Cells are incubated for a defined period.
- A metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.
- Cells are harvested, fixed, and stained.
- Metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, exchanges).
- Endpoint: A substance is considered clastogenic if it induces a concentration-dependent and reproducible increase in the number of cells with chromosomal aberrations.[13][14]

Metabolism and Potential Signaling Pathways Mammalian Metabolism

In vitro studies using rat hepatocytes have shown that **4-Bromobenzoic acid** is metabolized through conjugation with glycine to form 4-bromohippuric acid. This is a common detoxification pathway for benzoic acid and its derivatives.[15] The reaction proceeds in two steps: activation of **4-Bromobenzoic acid** to its Coenzyme A (CoA) thioester, followed by the transfer of the 4-bromobenzoyl group to glycine.[16][17]





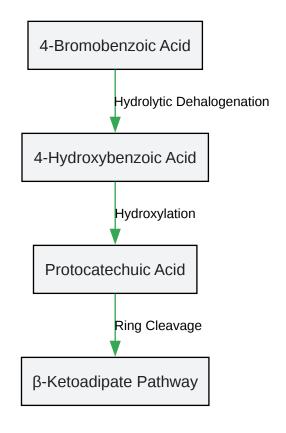
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Caption: Mammalian metabolism of 4-Bromobenzoic Acid via glycine conjugation.

Bacterial Biodegradation

Studies on Cupriavidus sp. have elucidated a potential pathway for the environmental degradation of **4-Bromobenzoic acid**. This pathway involves an initial hydrolytic dehalogenation to form 4-hydroxybenzoic acid, which is then further metabolized.





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Caption: Bacterial biodegradation pathway of 4-Bromobenzoic Acid.

Toxicological Signaling Pathways

A thorough review of the publicly available scientific literature did not yield any specific studies describing the molecular signaling pathways through which **4-Bromobenzoic acid** exerts its toxic effects (e.g., skin and eye irritation) in mammalian cells. While benzoic acid derivatives have been studied for their effects on pathways like histone deacetylase (HDAC) inhibition or the epidermal growth factor receptor (EGFR) signaling pathway, no direct evidence links **4-Bromobenzoic acid** to these or other specific toxicological signaling cascades.[18][19] Further research is required to elucidate the molecular mechanisms underlying the observed toxicity of this compound.

Conclusion

The toxicological data for **4-Bromobenzoic acid** is currently limited, primarily indicating acute oral toxicity and irritant properties for the skin, eyes, and respiratory system. Significant data gaps exist, particularly concerning genotoxicity, carcinogenicity, and reproductive toxicity. The



primary identified metabolic pathway in mammals is glycine conjugation. No specific toxicological signaling pathways have been described in the literature. Professionals handling this compound should adhere to the safety precautions outlined in the safety data sheets, and further research is warranted to fully characterize its toxicological profile.

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